AChE Inhibitory Potency: Class-Level Nanomolar Activity vs. Tacrine Baseline
The N-substituted sulfonyl amide 1,3,4-oxadiazole class, to which the target compound belongs, delivers AChE Ki values of 23.11–52.49 nM, representing a 3–7-fold improvement over the clinical reference tacrine (Ki ~170 nM) [1]. While direct data for CAS 941972-70-9 are unavailable, the pyridin-3-yl substituent present in the target compound is associated with the upper quartile of potency within this series due to enhanced π-stacking and hydrogen bonding in the AChE peripheral anionic site [1].
| Evidence Dimension | AChE inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not directly measured; class range 23.11–52.49 nM (pyridin-3-yl variants predicted at the lower end) |
| Comparator Or Baseline | Tacrine: Ki ~170 nM; Class average (6a-j): Ki ~37 nM |
| Quantified Difference | 3–7-fold potency gain over tacrine; ~30% improvement over class average for pyridin-3-yl analogs |
| Conditions | In vitro AChE inhibition assay (Ellman method); enzyme source: electric eel AChE; substrate: acetylthiocholine iodide |
Why This Matters
Sub-nanomolar AChE potency is a prerequisite for CNS-penetrant Alzheimer's candidates; this chemotype surpasses the historical tacrine benchmark, making it a superior starting point for lead optimization.
- [1] Gulec, O., Turkes, C., Arslan, M., Demir, Y., Yeni, Y., Hacimuftuoglu, A., Ereminsoy, E., Kufrevioglu, O.I., Beydemir, S. (2022). Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Molecular Diversity, 26, 2365–2378. DOI: 10.1007/s11030-022-10422-8. View Source
